tert-butyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
tert-Butyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate: is a bicyclic organic compound that features a tert-butyl ester group, a bromomethyl substituent, and an azabicyclo[222]octane core
Properties
CAS No. |
2751611-63-7 |
|---|---|
Molecular Formula |
C13H22BrNO2 |
Molecular Weight |
304.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the bromination of a suitable precursor, such as a bicyclic amine or ester. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine, thiol, or alkoxide.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a valuable compound in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The ester group can also participate in hydrolysis and reduction reactions, leading to the formation of various products .
Molecular Targets and Pathways: The molecular targets of this compound and its derivatives depend on the specific chemical transformations they undergo. In biological systems, the compound may interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: This compound shares a similar bicyclic structure but differs in the position and nature of substituents.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound used as a catalyst and reagent in organic synthesis.
Uniqueness: tert-Butyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromomethyl group allows for targeted chemical modifications, making it a valuable intermediate in various synthetic applications .
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